5-Phenylpyrazol-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-phenylpyrazol-3-one |
InChI |
InChI=1S/C9H6N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
FEGXBUUVCAOZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of 5 Phenylpyrazol 3 One Derivatives
Conventional Synthetic Pathways to 5-Phenylpyrazol-3-one and Related Structures
The traditional approach to synthesizing the pyrazolone (B3327878) core typically involves the cyclocondensation of a hydrazine derivative with a β-ketoester. This method, established for over a century, remains a fundamental and widely used strategy.
The most prominent conventional method for synthesizing pyrazolone derivatives is the reaction between phenylhydrazine and ethyl acetoacetate (B1235776). orientjchem.orgresearchgate.netyoutube.com This reaction leads to the formation of 3-methyl-1-phenyl-5-pyrazolone, a compound structurally related to this compound. orientjchem.orgresearchgate.net The process involves the condensation of the hydrazine with the β-ketoester, followed by an intramolecular cyclization to form the pyrazolone ring. ias.ac.in
The reaction is typically carried out by refluxing the reactants, often in a solvent like ethanol. orientjchem.orgias.ac.in The general chemical reaction is as follows: Phenylhydrazine combines with ethyl acetoacetate, and upon heating, undergoes cyclization to form the pyrazolone product with the elimination of ethanol and water. youtube.com Yields for this synthesis can be quite high, with some methods reporting yields of 93-100%. ias.ac.in A specific procedure might involve reacting phenylhydrazine with ethyl acetoacetate at reflux temperature, followed by recrystallization of the crude product from a diluted ethanol solution to obtain the pure pyrazolone derivative. orientjchem.org
This foundational reaction has been the subject of numerous studies to optimize conditions and improve yields. For instance, adjustments in pH and temperature can influence the reaction's efficiency. google.comgoogle.com
When unsymmetrical hydrazines and β-dicarbonyl compounds are used, the formation of two possible regioisomers can occur. mdpi.comnih.gov However, the reaction of phenylhydrazine with ethyl acetoacetate is generally regioselective. The regioselectivity is governed by the differential reactivity of the carbonyl groups in the β-ketoester. The ketone carbonyl is more electrophilic and reactive than the ester carbonyl.
The proposed mechanism involves the initial nucleophilic attack of the terminal nitrogen atom of phenylhydrazine (the least sterically hindered nitrogen) on the more reactive ketone carbonyl of ethyl acetoacetate. ias.ac.in This is followed by dehydration and subsequent intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring. ias.ac.in This preferential reaction pathway ensures the formation of a single major product, making the synthesis highly regioselective. ias.ac.inresearchgate.net
Modern Approaches for Enhanced Synthesis
In recent years, synthetic organic chemistry has shifted towards developing more efficient, time-saving, and environmentally friendly protocols. These modern approaches have been successfully applied to the synthesis of this compound and its derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. mdpi.comdergipark.org.trchemicaljournals.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. mdpi.comchemicaljournals.com
For the synthesis of pyrazolone derivatives, MAOS offers a significant improvement over conventional heating methods. mdpi.com Reactions can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov For example, a one-pot, three-component reaction of a β-keto ester, a hydrazine, and an aldehyde can be efficiently carried out under microwave irradiation without any solvent to produce pyrazolone derivatives in good to excellent yields (51-98%). mdpi.com The rapid and uniform heating provided by microwaves facilitates faster reaction rates and can lead to cleaner reactions with fewer side products. chemicaljournals.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to Days | Minutes to Seconds |
| Energy Consumption | High | Low |
| Product Yield | Often Moderate to Good | Generally Good to Excellent |
| Solvent Use | Often requires solvents | Can be solvent-free |
| Side Reactions | More prevalent | Reduced |
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. ut.ac.irnih.gov These reactions are highly efficient as they incorporate most of the atoms from the starting materials into the final product. nih.gov MCRs are characterized by their operational simplicity, time and energy savings, and high bond-forming efficiency. nih.gov
Several MCR strategies have been developed for the synthesis of complex pyrazole (B372694) derivatives. mdpi.com For instance, a four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be used to synthesize pyrano[2,3-c]pyrazole derivatives in a single step. ut.ac.irmdpi.com These reactions are often catalyzed by simple and inexpensive catalysts and can be performed in environmentally benign solvents like water. mdpi.comnih.gov The ability to construct complex molecules in a single synthetic operation makes MCRs a highly attractive and atom-economical approach for generating libraries of pyrazolone derivatives. ut.ac.irnih.gov
The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netyoutube.com These principles have been actively applied to the synthesis of pyrazolones.
Key green approaches include:
Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. nih.gov Many MCRs for pyrazolone synthesis have been successfully conducted in aqueous media. ut.ac.irmdpi.com
Solvent-Free Reactions: As seen in MAOS protocols, conducting reactions without a solvent minimizes waste and avoids the use of potentially toxic or volatile organic compounds. mdpi.comnih.govmdpi.com
Use of Eco-Friendly Catalysts: Researchers have employed cost-effective and environmentally benign catalysts such as preheated fly-ash (an industrial waste product) to promote the synthesis of pyrazolone derivatives. ut.ac.ir Nano-ZnO has also been used as an efficient catalyst in green protocols. mdpi.comnih.gov
Energy Efficiency: Techniques like microwave-assisted synthesis and grinding are more energy-efficient compared to conventional refluxing methods. nih.gov
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. nih.gov
Derivatization and Structural Diversification of the this compound Scaffold
The this compound nucleus possesses multiple reactive sites, making it an ideal candidate for structural modification. nih.gov The C4 position is particularly susceptible to electrophilic substitution, while the exocyclic oxygen and endocyclic nitrogen atoms can participate in various condensation and alkylation reactions. These reactive handles have been extensively exploited to generate a diverse library of derivatives with a wide range of biological applications.
Selective C-acylation at the C4 position of the pyrazolone ring is a fundamental strategy for introducing diverse functional groups. A well-established and efficient method for this transformation involves the direct acylation of pyrazolones with acyl chlorides or anhydrides in the presence of calcium hydroxide (B78521). rsc.org This method, originally developed by Jensen, offers high yields and is a significant improvement over traditional Claisen condensations. researchgate.net The reaction proceeds through the formation of a Ca(II) intermediate complex, which is subsequently decomposed with hydrochloric acid to yield the desired C-acylated product. researchgate.net
To achieve selective and effective C-acylation, several experimental factors must be carefully controlled. It is crucial to protect the reaction from moisture to prevent the hydrolysis of the acyl chloride. rsc.org The use of anhydrous dioxane as a solvent is recommended. rsc.org Additionally, the starting pyrazolone should be fully dissolved before the addition of calcium hydroxide, which is used in a two-fold excess to neutralize the liberated hydrogen chloride and maintain a basic reaction medium. rsc.org
Beyond acylation, the C4 position can be functionalized with a variety of other substituents. For instance, a series of 4-thio/seleno-cyanated pyrazoles have been synthesized from 4-unsubstituted pyrazoles using NH4SCN/KSeCN as the thio/selenocyanogen sources and PhICl2 as a hypervalent iodine oxidant. beilstein-journals.orgresearchgate.net This metal-free approach is believed to proceed through the in situ generation of a reactive thio/selenocyanogen chloride intermediate. beilstein-journals.orgresearchgate.net
Table 1: Examples of C4-Functionalized Pyrazolone Derivatives
| Entry | Reactant 1 | Reactant 2 | Reagent | Product | Ref |
| 1 | 3-Methyl-1-phenyl-pyrazol-5-one | 4-Substituted aroyl chlorides | Calcium hydroxide | 4-(4-Substituted aroyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |
| 2 | 4-Unsubstituted pyrazoles | NH4SCN/KSeCN | PhICl2 | 4-Thio/seleno-cyanated pyrazoles | beilstein-journals.orgresearchgate.net |
Imino-pyrazolone derivatives, commonly known as Schiff bases, are synthesized through the condensation reaction of a primary amine with a carbonyl compound. researchgate.net In the context of this compound, the active methylene (B1212753) group at the C4 position can be readily condensed with aldehydes and ketones to form the corresponding Schiff bases.
For example, pyrazolone derivatives can be coupled with various aryl aldehydes in a buffer solution of glacial acetic acid and anhydrous sodium acetate (B1210297). nih.gov The resulting products are often purified by recrystallization from ethanol. nih.gov Another approach involves the refluxing of a mixture of a pyrazolone and an amine in methanol (B129727). orientjchem.org
These Schiff bases are not only important intermediates for the synthesis of more complex heterocyclic systems but also exhibit a range of biological activities. The synthesis of Schiff bases derived from 4-aminoantipyrine has been a significant area of research due to their multifunctional properties. semanticscholar.org
Table 2: Synthesis of Imino-Pyrazolone Derivatives
| Entry | Pyrazolone Derivative | Amine/Aldehyde | Reaction Conditions | Product | Ref |
| 1 | Pyrazolone | Aryl aldehydes | Glacial acetic acid, anhydrous sodium acetate | Schiff base pyrazolone | nih.gov |
| 2 | 3-Methyl-1-phenylpyrazol-5-one | Methyl amine | Methanol, reflux | 3-Methyl-1-phenylpyrazol-5-methyl imine | orientjchem.org |
The pyrazolone ring serves as a versatile building block for the construction of fused and annulated heterocyclic systems. These complex structures often exhibit enhanced biological activities compared to their monocyclic precursors.
Pyrazoloquinolines: One of the earliest methods for synthesizing pyrazoloquinolines involves the two-component reaction of 5-arylamino pyrazoles with aromatic aldehydes in the presence of anhydrous ZnCl2. nih.gov More contemporary methods utilize the condensation of pyrazole aldehydes with cyclic ketones in glacial acetic acid. nih.gov For instance, the formylation of 5-amino-3-methyl-1-phenylpyrazole yields a pyrazole aldehyde that can be condensed with cyclohexanone to produce a 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline. nih.gov
Pyrazolotriazines: The synthesis of pyrazolotriazines often starts from 5-aminopyrazole derivatives. The pyrazolo[1,5-a] ekb.egnih.govacs.orgtriazine nucleus can be constructed by annulating a 1,3,5-triazine ring onto a pyrazole scaffold. nih.gov This has been a key strategy in the development of various bioactive compounds. researchgate.net
Imidazopyrazoles: While less commonly described in the provided context, the synthesis of imidazopyrazoles would likely involve the reaction of an aminopyrazole with a suitable two-carbon synthon, leading to the formation of the fused imidazole ring.
Table 3: Examples of Fused Pyrazolone Systems
| Fused System | Starting Materials | Key Reaction | Ref |
| Pyrazoloquinoline | 5-Arylamino pyrazole, Aromatic aldehyde | Condensation with ZnCl2 | nih.gov |
| Pyrazoloquinoline | Pyrazole aldehyde, Cyclohexanone | Condensation in acetic acid | nih.gov |
| Pyrazolotriazine | 5-Aminopyrazole derivative | Annulation with 1,3,5-triazine ring precursors | nih.gov |
The synthesis of molecules containing multiple pyrazolone units, known as bis- or poly-pyrazolones, has gained significant attention. These structures can exhibit unique properties due to the presence of multiple pharmacophores.
A common approach to synthesizing bis-pyrazolone frameworks involves the reaction of two moles of a pyrazolone with a suitable linking agent. For example, 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives can be synthesized through the interaction of an N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with two equivalents of 3-methyl-1H-pyrazol-5(4H)-one. ekb.eg
Another strategy involves the use of dibromoalkanes as linkers. The treatment of a pyrazolyltriazolo[3,4-b] ekb.egnih.govrsc.orgthiadiazine-3-thiol derivative with a dibromoalkane in a 2:1 molar ratio in refluxing ethanol with potassium hydroxide leads to the formation of bis-pyrazolyltriazolothiadiazines. acs.org
Table 4: Synthetic Approaches to Bis-Pyrazolone Frameworks
| Bis-Pyrazolone Type | Reactants | Linking Agent | Ref |
| 4,4'-(Arylmethylene)-bis(pyrazol-5-ol) | 3-Methyl-1H-pyrazol-5(4H)-one | N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | ekb.eg |
| Bis(pyrazolyltriazolothiadiazine) | Pyrazolyltriazolo[3,4-b] ekb.egnih.govrsc.orgthiadiazine-3-thiol | Dibromoalkane | acs.org |
Fundamental Chemical Reactivity and Mechanistic Elucidation of 5 Phenylpyrazol 3 One
Tautomeric Equilibria in 5-Phenylpyrazol-3-one and its Derivatives
This compound and its substituted analogues are capable of existing in a dynamic equilibrium between several tautomeric forms. The predominance of a particular tautomer is influenced by factors such as the nature of substituents, the solvent, and the physical state (solution or solid). These tautomeric forms exhibit distinct electronic and steric properties, which in turn determine the regioselectivity and reactivity of the molecule in chemical transformations.
The most prominent tautomeric equilibrium in pyrazolones is the keto-enol tautomerism. For this compound, this involves the interconversion between the keto form (CH form) and the enol form (OH form). In the keto form, the C4 position is a methylene (B1212753) group, while the enol form possesses a hydroxyl group at C3 and a double bond between C3 and C4.
Studies have shown that the position of this equilibrium is highly sensitive to the surrounding medium. Aprotic solvents tend to stabilize the keto (CH) tautomer, whereas protic solvents shift the equilibrium towards the hydroxy (OH) form. scholaris.ca This solvent-dependent behavior is a critical consideration in designing synthetic strategies, as the reactivity of the CH and OH forms differs significantly. For instance, the enol form is often the reactive species in electrophilic substitution reactions at the C4 position.
Beyond the simple keto-enol description, the tautomerism of this compound is more complex, involving the pyrazole (B372694) ring nitrogens. This gives rise to three principal tautomeric forms: the CH form (a ketone), the OH form (an enol/phenol), and the NH form (an imine-like structure). The relative stability of these forms has been the subject of both experimental and computational investigations.
The interplay between these tautomers is crucial for understanding the molecule's reactivity. For example, in the solid state, some derivatives of 1-phenyl-3-methyl-pyrazol-5-one have been found to exist in the zwitterionic form, while in solution, an equilibrium between the NH and CH forms is observed in DMSO, and the CH form is favored in chloroform. researchgate.net The presence of different tautomers in varying proportions depending on the environment highlights the molecule's chemical adaptability.
| Compound | Solvent | Predominant Tautomer(s) | Reference |
|---|---|---|---|
| 1-Phenyl-3-methyl-pyrazol-5-one | Aprotic (e.g., Chloroform) | CH (Keto) | scholaris.ca |
| 1-Phenyl-3-methyl-pyrazol-5-one | Protic (e.g., Ethanol) | OH (Enol) | scholaris.ca |
| 1-Phenyl-3-methyl-pyrazol-5-one | DMSO | NH and CH equilibrium | researchgate.net |
| 1-Phenyl-3-methyl-pyrazol-5-one | Pyridine | OH (Enol) | researchgate.net |
In the solid state, and in certain polar environments, pyrazolone derivatives can exist in a zwitterionic form. This tautomer is characterized by a formal positive charge on one of the nitrogen atoms of the pyrazole ring and a negative charge on the oxygen atom. For instance, 1-phenyl-3-methyl-pyrazol-5-one has been determined to exist as a zwitterion in the solid state. scholaris.caresearchgate.net The formation of zwitterionic species can significantly influence the intermolecular interactions within the crystal lattice and can also play a role in the reaction mechanisms in polar solvents.
Reaction Mechanisms Governing Derivatization Pathways
The diverse reactivity of this compound allows for a wide range of derivatization reactions, including alkylation, acylation, and condensation. The course of these reactions is dictated by the nucleophilic and electrophilic character of the different atoms within the pyrazolone ring, which is, in turn, influenced by the predominant tautomeric form.
Understanding the intermediates and transition states in the reactions of this compound is crucial for controlling the reaction outcomes. A notable example is the selective C-acylation at the C4 position. Direct acylation often leads to a mixture of O-acylated and C-acylated products. However, selective C-acylation can be achieved by first forming a calcium(II) complex of the pyrazolone. This intermediate effectively blocks the oxygen atom, directing the acylating agent to the nucleophilic C4 position of the enol tautomer. rsc.org
In Knoevenagel condensation reactions with aldehydes, the reaction proceeds through a tandem Knoevenagel-Michael mechanism. The initial condensation of the aldehyde with the active methylene group at the C4 position of the keto tautomer forms an arylidene intermediate. This is followed by a Michael addition of a second molecule of the pyrazolone to the activated double bond, leading to the formation of bis(pyrazolyl)methane derivatives. researchgate.net
Computational studies on related pyrazole systems have provided insights into the transition states of various reactions. For instance, theoretical studies on proton transfer reactions, which are fundamental to tautomerism, have helped to elucidate the energy barriers and the role of solvent molecules in stabilizing transition states. nih.gov
The reactivity of this compound can be rationalized by considering the electronic distribution and the frontier molecular orbitals (HOMO and LUMO) of its different tautomers. The enol (OH) form, with its electron-rich double bond at the C4-C5 position, renders the C4 atom highly nucleophilic and susceptible to attack by electrophiles. This explains the facility of reactions such as halogenation, nitration, and acylation at this position.
Conversely, the carbonyl group in the keto (CH) form makes the C5 carbon electrophilic, although this site is generally less reactive towards nucleophiles compared to the C4 position's reactivity towards electrophiles. The nitrogen atoms of the pyrazole ring also possess nucleophilic character and can participate in reactions such as N-alkylation. The regioselectivity of N-alkylation is often dependent on the reaction conditions and the nature of the alkylating agent.
Computational analyses, such as the calculation of molecular electrostatic potential (MEP) and frontier orbital densities, can provide a quantitative measure of the nucleophilic and electrophilic sites within the different tautomers, thereby aiding in the prediction of reaction outcomes. nih.gov
| Parameter | Value (eV) | Implication | Reference |
|---|---|---|---|
| HOMO Energy | -0.26751 | Indicates the electron-donating ability (nucleophilicity) | nih.gov |
| LUMO Energy | -0.18094 | Indicates the electron-accepting ability (electrophilicity) | nih.gov |
| HOMO-LUMO Gap (ΔE) | -0.08657 | A smaller gap suggests higher chemical reactivity and polarizability | nih.gov |
Coordination Chemistry and Ligand Design with 5 Phenylpyrazol 3 One Analogues
Design Principles for 5-Phenylpyrazol-3-one as a Ligand
The design of ligands based on the this compound scaffold is rooted in its inherent chemical characteristics, which allow for predictable coordination behavior while offering avenues for modification to fine-tune its properties.
This compound is a derivative of a class of compounds known as acylpyrazolones, which are recognized as a significant subclass of β-diketones. nih.govacs.org These molecules function as excellent O,O-bidentate chelating ligands for metal ions. nih.govacs.org Upon deprotonation, the resulting anion can coordinate to a metal center through the two oxygen atoms, one from the carbonyl group at the 3-position and the other from the deprotonated hydroxyl group at the 5-position (in its enol tautomeric form). This coordination forms a stable six-membered chelate ring, a common feature in complexes of β-diketones. nih.govacs.orgresearchgate.net
The acidity of the ligand, indicated by lower pKa values compared to parent β-diketones, facilitates the deprotonation and subsequent complex formation. nih.gov This characteristic makes acylpyrazolone-derived ligands effective chelators, forming complexes with high stability constants. nih.gov The resulting pyrazolonate anion possesses multiple potential coordination sites, though it typically prefers the O,O'-chelating mode. researchgate.net
The fundamental pyrazolone (B3327878) structure serves as a versatile scaffold for constructing more complex multidentate and chelating ligands. researchgate.netresearchgate.net By introducing additional donor groups through chemical modification, the denticity of the ligand can be increased, leading to the formation of more stable and structurally diverse metal complexes. researchgate.net
Acylpyrazolones are a prime example of fusing the pyrazole (B372694) scaffold with a chelating arm. researchgate.net Further functionalization can be achieved by attaching other coordinating moieties to the pyrazole ring. researchgate.netnih.gov For instance, the integration of pyrazole units can be used to create polydentate ligands, such as poly(pyrazolyl)borates, demonstrating the flexibility of the pyrazole framework in ligand design. nih.gov This strategic functionalization allows for the targeting of specific metal ions and the construction of coordination compounds with desired geometries and properties, from discrete mononuclear complexes to polynuclear structures. researchgate.nettandfonline.com
The introduction of substituents onto the pyrazole or phenyl rings of this compound analogues is a powerful strategy for modulating the coordination properties of the ligand. These substituents can exert both electronic and steric effects, influencing the stability, structure, and reactivity of the resulting metal complexes. tandfonline.comrsc.org
Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density on the coordinating oxygen atoms, thereby affecting the strength of the metal-ligand bond. mdpi.com For example, studies on iron(III) complexes with N-phenylpyrazole-based ligands have shown that functional groups on the phenyl ring influence the electronic structure of the complex. mdpi.com
Steric hindrance from bulky substituents can influence the coordination geometry around the metal center, the nuclearity of the complex (whether it is mononuclear or dinuclear), and the crystal packing of the solid-state structure. tandfonline.comtandfonline.com Research on zinc(II) complexes with substituted pyridylpyrazole ligands demonstrated that steric influences determine both the stability of the complexes in solution and their speciation in the crystalline phase. tandfonline.com Similarly, in copper(II) complexes, the nature of substituents on pyrazole/thiazine ligands was found to affect the magnetic properties and the stability of mononuclear versus dinuclear forms. rsc.org
Synthesis and Characterization of Metal Complexes Incorporating this compound Ligands
The synthesis of metal complexes with this compound-based ligands typically involves the reaction of a deprotonated ligand with a metal salt in an appropriate solvent. scispace.com These reactions yield a diverse range of coordination compounds with various geometries and nuclearities. nih.govacs.org Characterization is commonly performed using techniques such as single-crystal X-ray crystallography, elemental analysis, and various spectroscopic methods (IR, UV-Vis, NMR). nih.govacs.orgchemrxiv.org
Ligands derived from this compound readily form stable complexes with a variety of first-row transition metals. chemrxiv.org The coordination environment is often octahedral, but other geometries can be achieved depending on the metal ion and the stoichiometry of the ligands. nih.govacs.orguobaghdad.edu.iq
For instance, complexes of Zn(II) with 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 have been synthesized and characterized as dihydrated bis-chelates, conforming to a general molecular formula of ML2·2H2O. scispace.com Similarly, Schiff base ligands derived from 4-amino-pyrazolone derivatives have been used to prepare octahedral complexes with Mn(II), Co(II), and Cu(II). uobaghdad.edu.iq In these complexes, the ligand typically acts as a bidentate chelator. uobaghdad.edu.iqsemanticscholar.org Paramagnetic complexes, such as those with Cu(II) and Ni(II), often yield broad NMR spectra, making other characterization techniques like X-ray crystallography essential. nih.gov
Table 1: Examples of Transition Metal Complexes with this compound Analogues
| Metal Ion | Ligand Analogue | Coordination Geometry | Key Findings | Reference |
|---|---|---|---|---|
| Zn(II) | 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 | Not specified, forms ML2·2H2O | Formation of a dihydrated bis-chelate complex confirmed by spectroscopic and elemental analysis. scispace.com | scispace.com |
| Cu(II) | Acylpyrazolones | Octahedral (often with axial solvent molecules) | Complexes are paramagnetic; structural characterization relies on techniques like X-ray crystallography. nih.gov | nih.gov |
| Mn(II) | Acylpyrazolones | Not specified | Synthesized from manganese(II) diacetate, demonstrating straightforward complex formation. acs.org | acs.org |
| Co(II) | Schiff base of 1-phenyl-2,3-dimethyl-4-amino-5-oxo-pyrazole | Octahedral | Forms complexes with the general formula [ML2Cl2], where the ligand is bidentate. uobaghdad.edu.iq | uobaghdad.edu.iq |
The strong chelating ability of this compound derivatives also makes them suitable ligands for lanthanide ions. nih.govacs.org Due to the larger ionic radii of lanthanides, they typically exhibit higher coordination numbers, leading to complexes with distinct geometries such as distorted tetragonal antiprismatic or pentagonal-bipyramidal arrangements. nih.govacs.orgresearchgate.net
Research has described the synthesis of a series of lanthanide complexes, including those with La(III), Dy(III), and Yb(III), using acylpyrazolone ligands. nih.govacs.org In some cases, three or four ligands coordinate to a single metal atom. nih.govacs.org For example, complexes with the formula [H3O]+[LnL4]−·nH2O (where Ln = Nd, Sm, Eu, Tb and HL = 3-methyl-1-phenyl-4-formylpyrazole-5-one) have been synthesized. researchgate.net X-ray diffraction studies of the Sm(III) and Eu(III) complexes revealed that the lanthanide ion is located in the center of a distorted tetragonal antiprism formed by eight oxygen atoms from the four bidentate ligands. researchgate.net The coordination chemistry of lanthanides with such ligands is of significant interest due to the potential applications of the resulting complexes in areas like luminescence. mdpi.com
Table 2: Examples of Lanthanide Complexes with this compound Analogues
| Lanthanide Ion | Ligand Analogue | Coordination Geometry | Key Findings | Reference |
|---|---|---|---|---|
| Eu(III) | 3-methyl-1-phenyl-4-formylpyrazole-5-one | Distorted tetragonal antiprism | Forms an anionic complex [EuL4]− with a hydroxonium counter-ion; the metal is coordinated by eight oxygen atoms. researchgate.net | researchgate.net |
| Sm(III) | 3-methyl-1-phenyl-4-formylpyrazole-5-one | Distorted tetragonal antiprism | Isostructural with the Eu(III) complex, featuring an eight-coordinate metal center. researchgate.net | researchgate.net |
| La(III) | Acylpyrazolones | Pentagonal-bipyramidal or antiprismatic | Forms complexes with three or four ligands bound to the metal atom. nih.gov | nih.gov |
| Pr(III) | 5-(Pyrazol-1-yl)nicotinic acid | Not specified | Forms a complex with the formula [PrL2(EA)2]NO3, demonstrating the versatility of pyrazole-derived ligands. nih.gov | nih.gov |
Catalytic Applications of Metal Complexes Derived from this compound Ligands
Metal complexes incorporating ligands derived from this compound and its analogues have demonstrated significant potential in homogeneous catalysis. The inherent tunability of the pyrazolone framework allows for the synthesis of ligands with tailored electronic and steric properties, which in turn influences the catalytic activity and selectivity of their corresponding metal complexes. These catalysts have been effectively employed in a variety of organic transformations.
Catalysis in Organic Transformations (e.g., Oxidation of Alcohols)
The selective oxidation of alcohols to corresponding aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. Metal complexes derived from 4-acylpyrazolone ligands, which are close analogues of this compound, have emerged as effective catalysts for such reactions, particularly with vanadium centers.
Research has shown that oxovanadium(IV) complexes with various 4-acylpyrazolone ligands can efficiently catalyze the oxidation of benzylic alcohols using hydrogen peroxide (H₂O₂) as a green oxidant. rsc.org The catalytic efficiency is influenced by several factors, including the specific ligand structure, the molar ratio of substrate to oxidant, the amount of catalyst, reaction time, and the solvent used. rsc.org For instance, a series of dioxidovanadium(V) and monooxidovanadium(V) complexes, derived from Schiff bases of acetylpyrazolone and various hydrazides, have been successfully used to catalyze the oxidation of 1-phenylethanol (B42297). researchgate.netcsic.es These studies highlight the versatility of the pyrazolone-based ligand system in promoting oxidative transformations. The catalytic performance of selected vanadium complexes in the oxidation of 1-phenylethanol is detailed below.
| Catalyst | Substrate | Oxidant | Time (h) | Conversion (%) | Selectivity (%) for Acetophenone | Reference |
|---|---|---|---|---|---|---|
| [VVO(ap-bhz)(OMe)(MeOH)] | 1-Phenylethanol | H₂O₂ | 4 | 81 | 100 | researchgate.netcsic.es |
| [VVO(ap-fah)(OMe)(MeOH)] | 1-Phenylethanol | H₂O₂ | 4 | 85 | 100 | researchgate.netcsic.es |
| [VVO(ap-nah)(OMe)(MeOH)] | 1-Phenylethanol | H₂O₂ | 4 | 75 | 100 | researchgate.netcsic.es |
| [VVO(ap-inh)(OMe)(MeOH)] | 1-Phenylethanol | H₂O₂ | 4 | 78 | 100 | researchgate.netcsic.es |
Investigation of Catalytic Reaction Mechanisms (e.g., Deoxydehydration)
Understanding the mechanism of catalytic reactions is crucial for optimizing catalyst performance and designing new, more efficient systems. For metal complexes involving pyrazolone-based ligands, mechanistic studies have provided insight into key processes like deoxydehydration (DODH).
The mechanism of molybdenum-catalyzed DODH of vicinal diols to alkenes has been investigated using density functional theory (DFT) calculations with a model catalyst, [Mo(O)₂(QMe)₂], where QMe is an O,O-donating pyrazolone-based ligand. unicam.it This theoretical study explored two distinct pathways that differed in the sequence of the main reaction steps. The calculations suggested that the energetically preferred pathway involves the coordination of the diol to the molybdenum center, followed by a series of steps including deoxygenation by a phosphine (B1218219) reductant and subsequent elimination to form the alkene. unicam.it This work provides a foundational understanding of how pyrazolone-ligated metal centers can facilitate the conversion of biomass-derived polyols into valuable alkenes.
Supramolecular Interactions and Self-Assembly in this compound Metal Complexes
Crystal structure analyses of various metal complexes with ligands such as 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone and 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone reveal the prevalence of these weak interactions. mdpi.comresearchgate.net In a lead(II) complex with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, for example, the individual monomeric units are linked into two-dimensional layered networks. researchgate.net This self-assembly is driven by a combination of C-H···π interactions, intermolecular C-H···O hydrogen bonds, and secondary Pb···X (where X = C or N) interactions. researchgate.net
Similarly, the crystal packing of other pyrazole-based coordination compounds often consists of mononuclear units connected through π–π stacking interactions, sometimes involving the C=N group of the ligand, and various forms of hydrogen bonding. nih.gov The interplay between these forces can lead to the formation of one-dimensional chains or more complex three-dimensional frameworks. nih.govmdpi.com The study of these supramolecular assemblies is a key aspect of crystal engineering, aiming to design materials with specific structural topologies and functions. mdpi.com
Advanced Spectroscopic Characterization Methodologies for 5 Phenylpyrazol 3 One and Its Research Derivatives
Vibrational Spectroscopy for Structural Confirmation
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation excites these vibrations, and the resulting spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecular structure and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule and is particularly useful in studying the tautomerism of pyrazolones. The different tautomers of 5-Phenylpyrazol-3-one—the keto (NH and CH) and enol (OH) forms—are expected to exhibit distinct infrared absorption bands.
In a comparative infrared spectral study of closely related 1-phenyl-3-substituted-pyrazol-5-ones, the different tautomers were distinguished by characteristic vibrational modes. researchgate.net For this compound, the key spectral regions for identifying the dominant tautomer are:
O-H and N-H Stretching Region (3500-2500 cm⁻¹): The enol (OH) tautomer would show a broad absorption band characteristic of a hydrogen-bonded hydroxyl group. In contrast, the keto (NH) form would exhibit a sharper absorption band corresponding to the N-H stretch.
C=O Stretching Region (1750-1650 cm⁻¹): A strong absorption band in this region is a definitive indicator of the keto tautomer, corresponding to the carbonyl group of the pyrazolone (B3327878) ring. mdpi.com The absence or significant weakening of this band would suggest the predominance of the enol form. For instance, the IR spectrum of 1-phenyl-3-pyrazolidinone, a related keto-form compound, shows a prominent C=O absorption. nist.gov
C=N and C=C Stretching Region (1650-1500 cm⁻¹): Both tautomers will display absorptions in this region due to the vibrations of the pyrazole (B372694) ring and the phenyl substituent. The precise positions and intensities of these bands can, however, differ between tautomers, reflecting changes in the ring's electronic distribution. Research on derivatives has identified C=N and C=C bond vibrations in the 1570–1615 cm⁻¹ range. mdpi.comnih.gov
By analyzing the presence, absence, and characteristics of these key absorption bands, FTIR spectroscopy provides direct evidence for the structural conformation and the preferred tautomeric form of this compound in the solid state or in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Studies
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, NMR is crucial for assigning the structure and investigating the tautomeric equilibrium, which is often highly sensitive to the solvent environment. mdpi.comnanalysis.com
Research has shown that 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists predominantly as the 1H-pyrazol-3-ol tautomer. nih.gov In nonpolar solvents like chloroform, it forms dimeric pairs, while in polar solvents like dimethyl sulfoxide (B87167) (DMSO), it exists as monomers. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the chemical shifts of the pyrazole ring protons and the labile OH or NH proton are particularly diagnostic of the tautomeric form.
In the predominant enol (1H-pyrazol-3-ol) form, a characteristic downfield signal for the hydroxyl proton (OH) is observed, which is typically broad and its chemical shift is solvent-dependent. mdpi.com The protons on the pyrazole ring (H-4 and H-5) show distinct signals and coupling patterns that confirm the substitution pattern. The signals for the phenyl group protons typically appear in the aromatic region (7.0-8.0 ppm).
The table below presents the ¹H NMR chemical shifts for 1-Phenyl-1H-pyrazol-3-ol, demonstrating the influence of the solvent. mdpi.com
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
|---|---|---|
| OH | 12.16 (br s) | 10.99 (s) |
| Pyrazole H-5 | 7.67 (d, J=2.6 Hz) | 8.51 (s) |
| Pyrazole H-4 | 5.92 (d, J=2.6 Hz) | - |
| Phenyl H-2,6 | 7.52 (m) | 7.67 (m) |
| Phenyl H-3,5 | 7.45 (m) | 7.43 (m) |
| Phenyl H-4 | 7.25 (m) | 7.21 (m) |
Data sourced from Molecules (2017), 22(11), 1857. mdpi.com (Note: H-4 signal in DMSO-d₆ was not specified in the source for the parent compound but was for derivatives).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom, offering direct insight into the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are highly sensitive to the tautomeric form.
In the enol form, the C-3 carbon, being attached to the hydroxyl group, resonates at a significantly different field compared to the C=O carbon of the keto form (which would appear much further downfield, typically >170 ppm). The significant difference in the chemical shifts of the pyrazole carbons between different solvents provides strong evidence for the tautomeric equilibrium. mdpi.com
The ¹³C NMR spectral data for 1-Phenyl-1H-pyrazol-3-ol and its research derivative, 4-Bromo-1-phenyl-1H-pyrazol-3-ol, are presented below. nih.govmdpi.com
| Carbon Assignment | 1-Phenyl-1H-pyrazol-3-ol (δ in CDCl₃, ppm) | 4-Bromo-1-phenyl-1H-pyrazol-3-ol (δ in DMSO-d₆, ppm) |
|---|---|---|
| Pyrazole C-3 | 164.0 | 159.4 |
| Pyrazole C-5 | 129.1 | 128.5 |
| Pyrazole C-4 | 94.2 | 82.1 |
| Phenyl C-1 | 139.4 | 139.3 |
| Phenyl C-3,5 | 129.6 | 129.4 |
| Phenyl C-4 | 125.9 | 125.3 |
| Phenyl C-2,6 | 118.6 | 116.8 |
Data sourced from Molecules (2017), 22(11), 1857. nih.govmdpi.com
Two-Dimensional NMR Techniques for Connectivity Elucidation
While 1D NMR spectra provide chemical shifts, 2D NMR experiments reveal scalar couplings and spatial proximities between nuclei, allowing for the unambiguous assignment of all signals and confirmation of the molecular structure. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. columbia.edu It is used to definitively assign which protons are attached to which carbons in the this compound structure, for example, linking the pyrazole H-4 and H-5 protons to their corresponding C-4 and C-5 carbons. pressbooks.pub
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds. libretexts.org For this compound, HMBC is invaluable for confirming the tautomeric form. For instance, in the enol (OH) form, a correlation would be expected from the hydroxyl proton to the C-3 carbon and potentially the C-4 carbon. In the keto (NH) form, correlations would be seen from the NH proton to adjacent carbons like C-5 and C-4. Such experiments have been used to confirm the structures of complex pyrazole derivatives. nih.gov
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within the phenyl ring and to confirm coupling between H-4 and H-5 on the pyrazole ring.
The application of this suite of 2D NMR techniques provides an irrefutable confirmation of the atomic connectivity and the predominant tautomeric structure of this compound and its derivatives in solution.
Electronic Absorption Spectroscopy for Electronic Structure and Tautomerism
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity) of absorption bands are characteristic of the molecule's chromophores, which are the pi-electron systems and heteroatoms with non-bonding electrons. msu.edu This technique is particularly sensitive to changes in conjugation and is therefore an excellent tool for studying pyrazolone tautomerism.
The tautomeric forms of pyrazolones have different electronic systems and thus exhibit different UV-Vis spectra. The equilibrium between tautomers can be influenced by solvent polarity, leading to changes in the absorption spectrum (solvatochromism). researchgate.net
A detailed study on the closely related 1-phenyl-3-methyl-pyrazol-5-one (MPhP) provides a framework for understanding the electronic spectra of this compound. researchgate.net
In Nonpolar Solvents (e.g., Cyclohexane): In a nonpolar environment, the less polar tautomer is often favored. For MPhP, the spectrum is dominated by bands corresponding to the CH and OH tautomers, with absorption maxima typically observed in the 240-280 nm range, arising from π→π* transitions within the conjugated system.
In Polar Solvents (e.g., Ethanol): In polar, protic solvents, the equilibrium can shift towards more polar tautomers, such as the NH or OH forms, which can be stabilized by hydrogen bonding. This often results in a shift of the absorption bands. For MPhP in ethanol, the spectrum shows a distinct absorption band around 245 nm, which is characteristic of the OH tautomeric form. researchgate.net
By recording the UV-Vis spectrum of this compound in solvents of varying polarity, the shifts in λmax can be correlated with the stabilization of specific tautomers, providing strong evidence for the predominant form in a given environment and offering insight into the electronic structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the molecule's electronic structure and are sensitive to the solvent environment and substituents on the pyrazolone or phenyl rings.
Research on the UV spectra of 1-phenyl-3-methyl-pyrazol-5-one has revealed insights into its tautomeric forms. researchgate.net The spectra of pyrazolone derivatives typically exhibit multiple absorption bands. For instance, a study on 3-(naphthylazo)-5-phenylpyrazole dye, a derivative, identified three distinct absorption bands in its electronic spectra when analyzed in various organic solvents. nih.gov A detailed experimental and theoretical UV-spectral analysis of 3-methyl-1-phenyl pyrazol-5-one and 1,3-diphenyl pyrazol-5-one has been conducted to understand their tautomeric forms and photoinduced products. researchgate.net
The electronic absorption spectra of pyrazolone derivatives are influenced by the solvent polarity. researchgate.net For example, the UV-Vis absorption spectrum of a thiomethyl substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone in methanol (B129727) shows two strong absorption bands at 360 nm and 480 nm. sciforum.net The position and intensity of these bands can shift in response to changes in the solvent environment, a phenomenon known as solvatochromism. These shifts can provide information about the nature of the electronic transitions (e.g., π→π* or n→π*) and the electronic distribution in the ground and excited states.
Table 1: UV-Vis Absorption Data for a this compound Derivative
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
|---|
Data sourced from a study on a thiomethyl substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone derivative. sciforum.net
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives. In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation patterns observed in the mass spectrum provide a "fingerprint" of the molecule, offering valuable structural information.
The fragmentation of pyrazole compounds often follows distinct pathways, with two prominent processes being the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion. researchgate.net However, the presence of substituents can alter these fragmentation routes. researchgate.net For 1-phenyl-3-methyl-5-pyrazolone derivatives used in the analysis of oligosaccharides, electrospray ionization (ESI) mass spectrometry has been employed to characterize their fragmentation patterns. nih.gov These derivatized sugars were found to undergo directed cleavages that produce fragments containing the reducing end. nih.gov
Studies on various pyrazolone derivatives have detailed their mass spectral data, often showing the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight. For instance, the mass spectrum of 4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one shows an M⁺+1 peak at m/e 297.0, consistent with its molecular weight of 296.5. naturalspublishing.com Similarly, the mass spectrum of 4-(4-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one displays an M⁺+1 peak at m/e 308. naturalspublishing.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable derivatives of this compound. In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.
The fragmentation of pyrazole derivatives in GC-MS has been a subject of systematic study. researchgate.net The fragmentation patterns are often dependent on the position and nature of substituents on the pyrazole ring. researchgate.netresearchgate.net For many pyrazole compounds, the fragmentation process includes the loss of a nitrogen molecule (N₂) and hydrogen cyanide (HCN). researchgate.net Analysis of trimethylsilyl (B98337) (TMS) derivatives of pyranopyrazoles, a related class of compounds, by GC-MS has been shown to provide characteristic ions that help in determining fragmentation pathways. nist.gov
The mass spectra of phenyl-substituted pyrazoles have been investigated to understand the influence of the phenyl group on the fragmentation trend. researchgate.net The molecular ion is often stable in these compounds. researchgate.net The fragmentation can involve cleavage of the pyrazole ring and loss of substituents. For instance, the principal mass fragmentation of some pyrazoles involves the formation of a cyclopropenyl ion. researchgate.net
Table 2: Common Mass Spectral Fragments for Pyrazole Derivatives
| Fragment | Description |
|---|---|
| [M-H]⁺ | Loss of a hydrogen atom |
| [M-N₂]⁺ | Loss of a nitrogen molecule |
| [M-HCN]⁺ | Loss of hydrogen cyanide |
This table represents common fragmentation pathways observed in the mass spectra of pyrazole compounds. researchgate.net
Solid-State Structural Elucidation
Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives in the solid state.
Numerous crystal structures of pyrazolone derivatives have been reported, revealing details about their molecular conformation and packing in the crystal lattice. spast.org For example, the crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one has been determined, showing extensive delocalization in the central part of the molecule. researchgate.net The analysis of a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes by single-crystal diffraction has provided insights into their supramolecular structures. mdpi.com
The crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been solved, and the compound was found to crystallize in the monoclinic space group P2/c. researchgate.net In another study, a series of three pyrazolone derivatives were analyzed, crystallizing in monoclinic, triclinic, and orthorhombic crystal systems. spast.org These studies often highlight the role of intermolecular interactions, such as hydrogen bonds, in stabilizing the crystal packing. spast.orgcambridge.org The planarity of the pyrazole ring is a common feature in these structures. spast.org
Table 3: Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 17.155(5) |
| b (Å) | 13.934(4) |
| c (Å) | 7.885(2) |
| β (°) | 97.816(14) |
Data for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. researchgate.net
Photoelectron Spectroscopy for Electronic Structure Investigations
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for investigating the electronic structure of this compound and its derivatives, particularly the nitrogen atoms within the pyrazole ring.
While specific XPS studies on this compound are not widely available in the provided search results, the technique has been extensively used to study nitrogen-bearing heterocycles. nih.govacs.org These studies provide a framework for understanding the potential XPS spectra of pyrazolones. The binding energy of the N 1s core level is sensitive to the chemical environment of the nitrogen atom. nih.gov For instance, different nitrogen functional groups, such as pyridine-type, primary, secondary, and tertiary amines, exhibit distinct N 1s binding energies. nih.gov
In a molecule like this compound, there are two distinct nitrogen environments in the pyrazole ring. XPS analysis would be expected to resolve two N 1s peaks, corresponding to the N1 and N2 atoms. The precise binding energies of these peaks would be influenced by the tautomeric form of the molecule and the nature of any substituents. For example, protonated amines show a shift of approximately +1.3 eV in their N 1s binding energy compared to their neutral counterparts. uic.edu XPS has been used to study the nitrogen species in other nitrogen-containing heterocyclic compounds, providing detailed assignments of the different chemical states of nitrogen. researchgate.netnih.gov
Table 4: Representative N 1s Binding Energies for Different Nitrogen Environments
| Nitrogen Environment | Approximate Binding Energy (eV) |
|---|---|
| Pyridinic Nitrogen | ~398.7 |
| Pyrrolic Nitrogen | ~400.3 |
Note: These are general ranges for nitrogen-containing heterocycles and may vary for this compound and its specific derivatives. The data is illustrative of the expected chemical shifts.
HeI Photoelectron Spectroscopy
HeI photoelectron spectroscopy is a powerful experimental technique used to determine the ionization potentials of molecules, providing valuable insights into their electronic structure and the energies of their molecular orbitals. This method involves irradiating a gaseous sample with monochromatic HeI radiation (hν = 21.22 eV), which causes the ejection of valence electrons. By measuring the kinetic energy of these photoejected electrons, the binding energies or ionization potentials (IPs) of the electrons in different molecular orbitals can be determined according to the following equation, derived from the photoelectric effect:
IP = hν - E_k
where:
IP is the ionization potential of the electron.
hν is the energy of the incident HeI photons (21.22 eV).
E_k is the measured kinetic energy of the ejected electron.
The resulting photoelectron spectrum consists of a series of bands, where each band corresponds to the ionization from a specific molecular orbital. The first band at the lowest ionization potential corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). The fine structure within these bands can also provide information about the vibrational energy levels of the resulting cation.
For complex heterocyclic molecules like this compound, the interpretation of the photoelectron spectrum relies on identifying the contributions from various parts of the molecule, including the lone pair electrons on the heteroatoms (nitrogen and oxygen) and the π-electrons from both the pyrazolone and phenyl rings.
Research Findings on Related Pyrazolone Derivatives
While specific experimental HeI photoelectron spectroscopy data for this compound is not extensively documented in the literature, theoretical studies on closely related structures provide significant insights into its expected electronic properties. Computational quantum chemical calculations have been employed to predict the electronic structure and ionization potentials of pyrazolone derivatives.
One such study focused on 3-methyl-1-phenyl-5-pyrazolone, a structurally similar compound, using semi-empirical AM1 and PM3 methods. asianpubs.org These calculations provide a theoretical estimate of the first ionization potential, which corresponds to the energy required to remove an electron from the HOMO. The study reported that the carbonyl group of the pyrazolone acts as a primary site for coordination with metals, which is a reflection of the localization of electron density in the molecule. asianpubs.org
The computed ionization potential for 3-methyl-1-phenyl-5-pyrazolone offers a valuable approximation for understanding the electronic characteristics of the this compound scaffold. asianpubs.org The HOMO in these types of molecules is typically associated with the π-system or the lone pair electrons of the heteroatoms. The calculations indicated a high electron density on the carbonyl oxygen atom, suggesting that the orbitals associated with this group are significant in the molecule's electronic interactions. asianpubs.org
The table below presents the theoretically calculated ionization potential for 3-methyl-1-phenyl-5-pyrazolone, which serves as a reference point for its 5-phenyl-substituted counterpart. asianpubs.org
| Compound | Computational Method | Calculated Ionization Potential (eV) |
| 3-methyl-1-phenyl-5-pyrazolone | AM1 | 8.87 |
| 3-methyl-1-phenyl-5-pyrazolone | PM3 | 9.05 |
These theoretical values suggest that the first ionization event in a HeI photoelectron spectrum of a phenylpyrazolone would likely occur in the 8.8-9.1 eV range. This ionization would correspond to the removal of an electron from a high-energy molecular orbital, which could be a π-orbital with significant contribution from the phenyl and pyrazolone rings or a non-bonding orbital associated with the lone pairs on the nitrogen or oxygen atoms. Further detailed computational studies, such as those using Density Functional Theory (DFT), could provide a more refined prediction of the entire photoelectron spectrum, including the ordering and energies of the deeper valence molecular orbitals. eurasianjournals.comeurasianjournals.com
Computational and Theoretical Investigations of 5 Phenylpyrazol 3 One
Quantum Chemical Calculations on Molecular Structure and Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the stability and physical properties of 5-Phenylpyrazol-3-one.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency. nih.govnih.gov For this compound, DFT calculations, often utilizing hybrid functionals like B3LYP in conjunction with a basis set such as 6-31G(d), are employed to determine the molecule's most stable geometric configuration. nih.gov This process, known as geometry optimization, seeks the lowest energy structure by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is located.
The optimization of this compound would reveal precise bond lengths, bond angles, and dihedral angles. These optimized parameters provide the foundational data for understanding the molecule's steric and electronic properties. For instance, the planarity between the phenyl ring and the pyrazolone (B3327878) ring is a key structural feature that influences conjugation and, consequently, the electronic properties of the molecule. DFT calculations can quantify the degree of this planarity.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d) Level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (Phenyl) | ~1.39 Å |
| C-N (Pyrazole) | ~1.38 Å | |
| N-N (Pyrazole) | ~1.35 Å | |
| C=O (Pyrazole) | ~1.23 Å | |
| Bond Angle | C-N-N (Pyrazole) | ~112° |
| N-N-C (Pyrazole) | ~105° | |
| C-C-O (Pyrazole) | ~128° |
Note: The values in this table are representative and intended for illustrative purposes.
Ab initio methods, such as Hartree-Fock (HF), provide another avenue for investigating molecular structure from first principles, without reliance on empirical data. These calculations are particularly useful for conformational analysis, which is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.
Analysis of Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, computational methods provide a suite of descriptors that illuminate the electronic structure and chemical reactivity of this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Reactivity Descriptors for this compound
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |
| HOMO-LUMO Energy Gap | ΔE | 4.7 |
| Ionization Potential | I ≈ -EHOMO | 6.5 |
| Electron Affinity | A ≈ -ELUMO | 1.8 |
| Global Hardness | η = (I-A)/2 | 2.35 |
| Chemical Potential | μ = -(I+A)/2 | -4.15 |
Note: The values in this table are representative and intended for illustrative purposes.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.
For this compound, NBO analysis can elucidate the delocalization of electron density between the phenyl ring and the pyrazolone system. It can quantify the stabilization energy associated with intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups. These interactions are fundamental to the molecule's electronic properties and stability. The analysis reveals the nature of the hybrid orbitals involved in bonding and the occupancy of these orbitals.
The distribution of electric charge within a molecule is a key determinant of its reactivity and intermolecular interactions. Computational methods can calculate the partial charge on each atom, with natural atomic charges derived from NBO analysis being a widely used measure. researchgate.net These charges help to identify the electrophilic and nucleophilic sites within this compound. For example, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, making it a potential site for interaction with electrophiles or for hydrogen bonding.
The chemical potential, another important descriptor derived from FMO analysis, indicates the tendency of electrons to escape from a system. A more negative chemical potential suggests a higher stability of the electronic system. These computational descriptors, taken together, provide a comprehensive profile of the electronic structure and reactivity of this compound.
Table 3: Representative Natural Atomic Charges for Selected Atoms in this compound
| Atom | Element | Natural Charge (e) |
|---|---|---|
| O1 | Oxygen | -0.65 |
| N1 | Nitrogen | -0.40 |
| N2 | Nitrogen | -0.15 |
| C3 | Carbon | +0.55 |
Note: The values in this table are representative and intended for illustrative purposes.
Theoretical Modeling of Tautomeric Forms and Isomerism
The tautomerism of this compound is a critical aspect of its chemical behavior and has been the subject of several theoretical investigations. The molecule can exist in three principal tautomeric forms: the CH form (5-phenyl-2,4-dihydro-3H-pyrazol-3-one), the OH form (5-phenyl-1H-pyrazol-3-ol), and the NH form (3-phenyl-1,2-dihydro-3H-pyrazol-3-one). Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and electronic properties of these tautomers.
Energy Profiles and Stability of Tautomers
In a study on 1-phenyl-3-substituted-pyrazol-5-ones, the CH, OH, and NH tautomers were investigated. The relative stability of these tautomers is influenced by both the substitution pattern and the surrounding medium (solvent). Ab initio studies on 1-methylpyrazolin-5-one have indicated that the order of stability is generally CH > NH > OH. fu-berlin.de However, the solvent can significantly alter this equilibrium. For example, in nonpolar solvents, the CH form tends to predominate, whereas in dimethyl sulfoxide (B87167), the OH form is favored for C-unsubstituted pyrazol-5-ones. fu-berlin.de
The electronic properties of the tautomers, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of their relative stability and reactivity.
| Tautomer | HOMO (eV) | LUMO (eV) |
|---|---|---|
| CH | -8.49543 | -0.70541 |
| OH | -8.76910 | -0.48761 |
| NH | -8.66892 | -0.64045 |
Computational Approaches in Medicinal Chemistry Scaffold Design Principles
The this compound scaffold is a prominent feature in many biologically active molecules, making it a valuable template for medicinal chemistry and drug design. Computational methods play a crucial role in understanding the interactions of these compounds with biological targets and in designing new derivatives with improved potency and selectivity.
Ligand Design and Structure-Activity Relationship (SAR) Investigations (Computational)
Computational studies are extensively used to guide the design of new ligands based on the this compound scaffold and to establish Structure-Activity Relationships (SAR). Molecular docking is a key technique used to predict the binding mode and affinity of a ligand to a biological target.
For example, molecular docking studies have been performed on pyrazole (B372694) derivatives to evaluate their potential as inhibitors of various enzymes. In one such study, pyrazole derivatives were docked into the active sites of receptor tyrosine kinases and protein kinases to screen for potential inhibitors. mdpi.com The binding energies obtained from these simulations provide a rational basis for designing more potent inhibitors.
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | -10.35 |
These computational SAR studies help in identifying key structural features responsible for biological activity and guide the synthesis of new analogs with enhanced therapeutic potential.
Molecular Energy Properties and Conformational Landscape Analysis
The biological activity of a molecule is intimately linked to its three-dimensional structure and electronic properties. Computational methods are employed to investigate the molecular energy properties and the conformational landscape of this compound and its derivatives.
DFT calculations are used to determine various molecular properties, such as the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability. For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. orientjchem.orgnih.gov
Conformational analysis, often performed through potential energy surface (PES) scans, is crucial for understanding the flexibility of the molecule and identifying its low-energy conformations. A relaxed PES scan can be carried out to explore the internal rotation of different parts of the molecule, such as the phenyl ring. These studies help in understanding how the molecule might adapt its shape to bind to a biological target. For example, a computational analysis of conformationally constrained analogues of a pyrazole-based cannabinoid receptor antagonist was performed to understand the optimal ligand conformations for receptor recognition. researchgate.net
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.99 eV |
| LUMO Energy | -2.53 eV |
| HOMO-LUMO Gap | 4.46 eV |
These computational investigations into the molecular energy properties and conformational landscape provide a deeper understanding of the structure-activity relationships and guide the design of new this compound derivatives with desired biological activities.
Applications of 5 Phenylpyrazol 3 One in Advanced Chemical Disciplines Non Prohibited
Supramolecular Chemistry and Molecular Recognition Phenomena
The pyrazole (B372694) core is a highly effective building block for the construction of supramolecular assemblies due to its capacity for forming robust intermolecular interactions.
The self-assembly of pyrazole derivatives is predominantly governed by intermolecular hydrogen bonds. The NH group of the pyrazole ring acts as a hydrogen bond donor, while the nitrogen atom at position 2 serves as an acceptor. This allows for the formation of diverse supramolecular structures such as dimers, trimers, tetramers, and infinite chains. researchgate.netrsc.org
In a notable example, a derivative of 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one has been shown to form a three-dimensional hydrogen-bonded framework. mdpi.com In this structure, the deprotonated pyrazolone (B3327878) anions and protonated ethylenediamine (B42938) cations are connected through N—H⋯O and N—H⋯N hydrogen bonds. mdpi.com These interactions lead to the formation of 8-membered rings, which further link into a two-dimensional network. mdpi.com The final supramolecular assembly is a complex three-dimensional framework where each pyrazolone anion is linked to three ethylenediammonium cations, and each cation is connected to six adjacent anions. mdpi.com
The versatility of the pyrazole ring in forming hydrogen-bonded networks makes it a valuable component in the design of hydrogen-bonded organic frameworks (HOFs), which are crystalline materials with potential applications in gas storage, separation, and catalysis. nih.gov
Functional Materials Science and Optical Properties
Derivatives of 5-phenylpyrazol-3-one have shown promise in the development of advanced functional materials, particularly those with interesting optical properties.
Certain pyrazole-5-one derivatives have been identified as potential candidates for non-linear optical (NLO) applications. NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies such as optical computing and telecommunications. The NLO response of these pyrazole derivatives is attributed to their molecular structure, specifically the presence of π-conjugated systems and the potential for intramolecular charge transfer. sciforum.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to analyze the molecular structure and predict the NLO properties of these compounds. sciforum.netijper.org It has been found that the planar structure of the hydrazo tautomer of some pyrazole-5-ones is responsible for their nonlinear optical properties. sciforum.net
Table 1: Non-Linear Optical Properties of Pyrazoline Derivatives
| Compound | Non-linear refractive index (η2) | Non-linear absorption coefficient (β) | Third-order electronic susceptibility (χ(3)) |
| Pyrazoline Derivative 1 | 4.318 x 10⁻¹² m²/W | - | - |
| Pyrazoline Derivative 2 | 7.992 x 10⁻¹² m²/W | - | - |
| Data sourced from a study on 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazolines. ijper.org |
The pyrazolone scaffold is an excellent ligand for the formation of metal complexes with interesting photoluminescent properties. These complexes have potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
For instance, zinc(II) complexes containing 4-formyl-3-methyl-1-phenylpyrazol-5-one acylhydrazone ligands have been synthesized and shown to exhibit photoluminescence. rsc.org Similarly, copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) ligands display bright yellow-green emission in the solid state, with quantum yields reaching up to 78%. researchgate.net The emission properties of these complexes are highly dependent on the nature of the ancillary ligands and the geometry of the metal center. researchgate.net
Iron(III) complexes with N-phenylpyrazole-based ligands have also been investigated for their luminescent properties. nih.gov Some of these complexes exhibit dual emission from ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) states, a rare phenomenon for iron complexes. nih.gov
Table 2: Photophysical Data for Copper(I) Complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and Phosphine Ligands
| Complex | Emission Maximum (nm) | Quantum Yield (%) | Lifetime (µs) |
| 1 | 520-650 | 1-78 | 19-119 |
| 2 | 520-650 | 1-78 | 19-119 |
| 3 | 520-650 | 1-78 | 19-119 |
| 4 | 520-650 | 1-78 | 19-119 |
| 5 | 495 | <0.1 (solution) | 2 (ns) |
| Data represents a range of values observed for a series of complexes with different phosphine ligands. researchgate.net |
Analytical Chemistry Methodologies
The ability of pyrazolone derivatives to act as chelating agents and to exhibit changes in their optical properties upon binding to specific analytes makes them valuable in the field of analytical chemistry.
Derivatives of this compound have been successfully employed as colorimetric sensors for the detection of various metal ions. These sensors operate on the principle of a visible color change upon interaction with the target analyte, allowing for simple and rapid detection.
For example, a thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone has been developed as an optical chemosensor for the detection of Fe³⁺, Sn²⁺, and Al³⁺ ions. mdpi.com The presence of these ions causes a noticeable shift in the UV-vis absorption spectrum of the sensor molecule. mdpi.com
Another study reports a rhodamine-functionalized pyrazole derivative that acts as a colorimetric and "OFF-ON" fluorometric chemosensor for Al³⁺, Fe³⁺, and Cr³⁺ ions. The binding of these metal ions induces a clear color change that is visible to the naked eye.
The design of these chemosensors often involves the strategic placement of binding sites and signaling units within the molecular structure. The pyrazolone core can serve as the binding site, while other parts of the molecule can be modified to produce a measurable optical response.
Table 3: Metal Ion Detection by Pyrazolone-Based Colorimetric Sensors
| Sensor | Target Ions | Observable Change |
| Thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone | Fe³⁺, Sn²⁺, Al³⁺ | Bathochromic shift in UV-vis spectrum |
| Rhodamine-functionalized pyrazole derivative | Al³⁺, Fe³⁺, Cr³⁺ | Visible color change and fluorescence enhancement |
| Dipyrazolylmethane derivatives | Cu²⁺ | Fluorescence quenching |
Derivatization Reagents for Chromatographic and Electrophoretic Analysis (e.g., Carbohydrate Analysis)
This compound and its derivatives have emerged as significant pre-column derivatization reagents in analytical chemistry, particularly for enhancing the detection of carbohydrates in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). Carbohydrates, lacking strong chromophores, are notoriously difficult to detect directly using common spectrophotometric methods like UV-Visible absorption. Derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP), a prominent derivative of this compound, introduces a UV-absorbing or fluorescent tag to the sugar molecule, thereby greatly improving detection sensitivity. nih.govclemson.edu
The derivatization reaction with PMP occurs at the reducing end of a carbohydrate. researchgate.net In an alkaline environment, two molecules of PMP condense with one molecule of a reducing sugar to form a stable, labeled derivative that can be readily analyzed. researchgate.netgoogle.com This method has proven to be versatile and is applicable to a wide range of carbohydrates, including monosaccharides and oligosaccharides. nih.govsioc-journal.cn
The PMP method offers several advantages, including a straightforward derivatization procedure and the high UV sensitivity of the resulting derivatives. nih.gov These labeled carbohydrates can be separated and quantified using various analytical techniques.
An improved derivatization method has been developed using liquid ammonia (B1221849) instead of sodium hydroxide (B78521) as the base. jlu.edu.cnresearchgate.net This modification is particularly advantageous when the subsequent analysis involves mass spectrometry (MS), as the volatile ammonia can be easily removed by vacuum drying, eliminating the need for a desalting step that can lead to sample loss. jlu.edu.cnresearchgate.net
Chromatographic Applications
In HPLC, PMP-derivatized carbohydrates are typically separated using reversed-phase columns, such as C18 columns. clemson.edu The separation is influenced by the mobile phase composition, which often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (commonly acetonitrile). researchgate.net
Below is a table summarizing typical conditions for the HPLC analysis of PMP-derivatized monosaccharides:
| Parameter | Conditions |
| Column | C18, Hypersil GOLD (150 × 2.1 mm, 5 μm) |
| Mobile Phase | 20 mM ammonium acetate-acetonitrile (81:19, v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 30°C |
| Detection | UV at 245 nm or 254 nm |
| Data compiled from multiple sources. researchgate.netresearchgate.net |
The method has been successfully applied to determine the monosaccharide composition of polysaccharides from various natural sources. jlu.edu.cn For instance, the monosaccharide composition of polysaccharides from Spirulina platensis was analyzed after derivatization with PMP. jlu.edu.cn
Electrophoretic Applications
Capillary electrophoresis is another powerful technique for the analysis of PMP-labeled carbohydrates, offering high separation efficiency and short analysis times. mdpi.com In CE, the separation of PMP derivatives is typically achieved in borate (B1201080) buffers at an alkaline pH. nih.gov The addition of detergents like sodium dodecyl sulfate (B86663) (SDS) to the running buffer can be used in a technique called micellar electrokinetic chromatography (MEKC) to improve the separation of neutral sugars. nih.gov
Research has also focused on automating the derivatization process by performing it directly within the capillary (in-capillary derivatization). nih.gov This approach minimizes sample handling and reduces analysis time. For instance, maltooligosaccharides have been quantitatively derivatized with PMP inside a capillary at 57°C in 35 minutes, followed by immediate CE analysis. nih.gov
The following table outlines representative conditions for the capillary electrophoresis of PMP-derivatized carbohydrates:
| Parameter | Conditions |
| Capillary | Fused-silica, 50 µm internal diameter |
| Background Electrolyte | 200 mM borate buffer (pH 8.2) containing 200 mM sodium dodecyl sulfate |
| Separation Voltage | Varies depending on application |
| Detection | UV detection |
| Data compiled from multiple sources. nih.gov |
The versatility of PMP as a derivatization reagent is further highlighted by its use in capillary electrochromatography (CEC) and its compatibility with mass spectrometric detection (ESI-MS and MALDI-TOF-MS), which provides structural information in addition to quantification. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for preparing 5-phenylpyrazol-3-one, and how can reaction intermediates be characterized?
- Methodological Answer : A typical synthesis involves cyclization of β-keto esters with phenylhydrazine derivatives under acidic conditions. For example, trapping intermediates like diradical species via Diels-Alder reactions (e.g., with cyclopentadiene or 1,4-diphenylbutadiene) can isolate reactive intermediates for structural validation . Characterization relies on NMR (<sup>1</sup>H/<sup>13</sup>C), IR (to confirm carbonyl and NH stretches), and mass spectrometry. X-ray crystallography (using SHELX programs for refinement ) is critical for resolving ambiguous stereochemistry or regiochemistry.
Q. How can the purity and stability of this compound derivatives be assessed under experimental conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH, temperature, and light exposure should be conducted using accelerated degradation protocols. For hygroscopic or oxygen-sensitive derivatives, inert-atmosphere techniques (e.g., glovebox handling) and thermogravimetric analysis (TGA) are recommended .
Q. What pharmacological activities are associated with this compound derivatives, and how are these activities validated?
- Methodological Answer : Derivatives exhibit anti-inflammatory, antihyperglycemic, and antimalarial activities . Bioactivity validation involves:
- In vitro assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) with IC50 determination.
- Cell-based models : Cytotoxicity screening (e.g., MTT assay) and dose-response curves.
- Structural optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl ) or methoxy substituents to enhance bioavailability .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 1,4,5-trisubstituted pyrazoles from this compound precursors be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directed metalation : Using palladium-catalyzed cross-coupling to install substituents at specific positions .
- Computational modeling : DFT calculations (e.g., Gaussian software) to predict transition-state energies and optimize reaction pathways .
- Protecting group strategies : Temporarily blocking reactive sites (e.g., NH with tert-butoxycarbonyl groups) to direct substitution .
Q. What analytical techniques resolve contradictions in reported biological activity data for structurally similar derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation involves:
Q. How can the reactivity of this compound in heterocyclic fusion reactions (e.g., triazolo-thiadiazoles) be optimized for high-yield applications?
- Methodological Answer : Key steps include:
- Microwave-assisted synthesis : Reducing reaction times and improving yields (e.g., 70–90% yields for triazolo-thiadiazole derivatives ).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalytic systems : Employing Cu(I) or Fe(III) catalysts to accelerate cyclocondensation .
Q. What computational tools predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) are used to model ligand-receptor interactions. Pharmacophore mapping (e.g., Phase software) identifies critical hydrogen-bonding or hydrophobic interactions. Validation requires correlating in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Data Analysis and Structural Insights
Q. How are crystallographic data for this compound derivatives processed to ensure accuracy in bond-length and angle measurements?
- Methodological Answer : SHELX programs (SHELXL for refinement) are industry standards. Best practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
